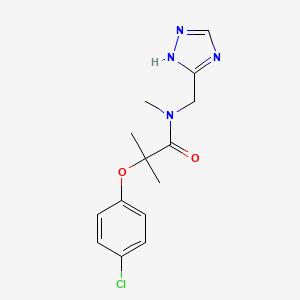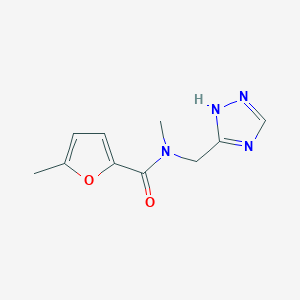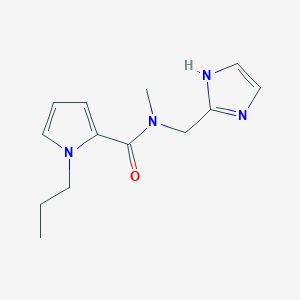
2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide, also known as TAK-700, is a novel androgen synthesis inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in the treatment of prostate cancer and is currently being investigated for its potential use in other types of cancer.
作用機序
2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide inhibits the enzyme CYP17A1, which is involved in two key steps in the biosynthesis of androgens. Specifically, CYP17A1 catalyzes the conversion of pregnenolone to 17α-hydroxypregnenolone and the conversion of progesterone to 17α-hydroxyprogesterone. By blocking these reactions, this compound reduces the levels of androgens in the body.
Biochemical and Physiological Effects:
This compound has been shown to significantly reduce the levels of testosterone and other androgens in the body. This can lead to a reduction in the size of prostate tumors and a slowing of the progression of prostate cancer. However, this compound can also have negative effects on bone density and can cause hot flashes and other side effects.
実験室実験の利点と制限
2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CYP17A1, which makes it useful for studying the role of this enzyme in androgen biosynthesis. However, this compound can also have off-target effects and can interact with other enzymes and receptors in the body, which can complicate experimental results.
将来の方向性
There are several potential future directions for research on 2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide. One area of interest is the use of this compound in combination with other drugs for the treatment of prostate cancer. Another area of interest is the investigation of this compound for its potential use in other types of cancer, such as breast cancer and ovarian cancer. Additionally, there is ongoing research into the development of new and more potent inhibitors of CYP17A1, which could have even greater efficacy and fewer side effects than this compound.
合成法
The synthesis of 2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide involves several steps, including the reaction of 4-chlorophenol with 2,2-dimethylpropanoyl chloride to form 2-(4-chlorophenoxy)-2-methylpropanoic acid. This acid is then reacted with 1H-1,2,4-triazole-5-methanol to form the corresponding ester, which is finally converted to this compound by reaction with dimethylamine.
科学的研究の応用
2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide has been extensively studied for its potential use in the treatment of prostate cancer. It works by inhibiting the enzyme CYP17A1, which is involved in the production of androgens. By blocking this enzyme, this compound reduces the levels of androgens in the body, which can slow the growth of prostate cancer cells.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2/c1-14(2,21-11-6-4-10(15)5-7-11)13(20)19(3)8-12-16-9-17-18-12/h4-7,9H,8H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPBQKPONFUOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C)CC1=NC=NN1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B7594766.png)

![1-(4-methyl-1,3-thiazol-2-yl)-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7594779.png)

![3,3-dimethyl-N-[(2-methylphenyl)methyl]cyclohexan-1-amine](/img/structure/B7594792.png)
![N-[(3-methoxyphenyl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B7594813.png)
![4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide](/img/structure/B7594814.png)
![3-[[(3-Methylcyclopentyl)amino]methyl]benzonitrile](/img/structure/B7594819.png)
![3-[(3-Methylcyclopentyl)amino]benzamide](/img/structure/B7594823.png)


![5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B7594833.png)

![N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7594842.png)